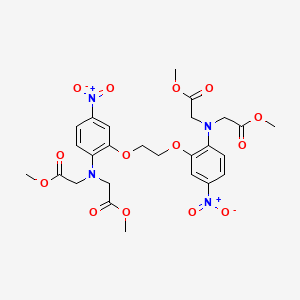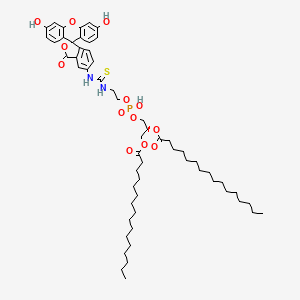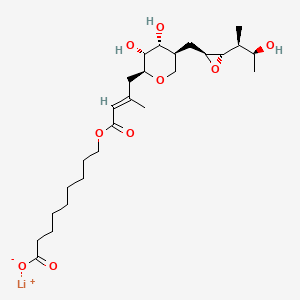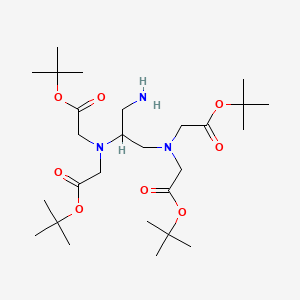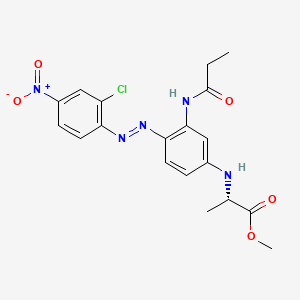
EC 416-240-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EC 416-240-8 is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of EC 416-240-8 typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline to form the diazonium salt. This is followed by a coupling reaction with 3-propanamidophenyl-L-alaninate to form the azo compound. The reaction conditions generally require acidic or neutral pH and temperatures ranging from 0°C to 5°C to ensure the stability of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors which allow for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学研究应用
EC 416-240-8 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
作用机制
The compound exerts its effects primarily through interactions with biological molecules such as proteins and nucleic acids. The azo group can undergo reduction to form amines, which can then interact with various cellular components. The molecular targets and pathways involved include enzyme inhibition and modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
- Methyl 4-bromo-3-[(2,6-difluorophenyl)diazenyl]benzoate
- N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide
Uniqueness
EC 416-240-8 is unique due to its specific structural configuration which imparts distinct chemical and biological properties. The presence of the 2-chloro-4-nitrophenyl group enhances its reactivity and potential for various applications compared to other similar azo compounds.
属性
CAS 编号 |
155522-12-6 |
|---|---|
分子式 |
C19H20ClN5O5 |
分子量 |
433.849 |
IUPAC 名称 |
methyl (2S)-2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]propanoate |
InChI |
InChI=1S/C19H20ClN5O5/c1-4-18(26)22-17-9-12(21-11(2)19(27)30-3)5-7-16(17)24-23-15-8-6-13(25(28)29)10-14(15)20/h5-11,21H,4H2,1-3H3,(H,22,26)/t11-/m0/s1 |
InChI 键 |
GGCPAZJYAXHGMU-NSHDSACASA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(C)C(=O)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)

![Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B586926.png)
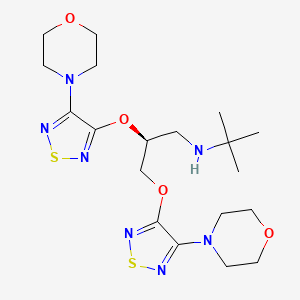
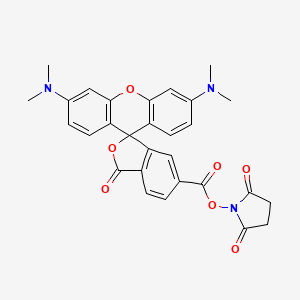
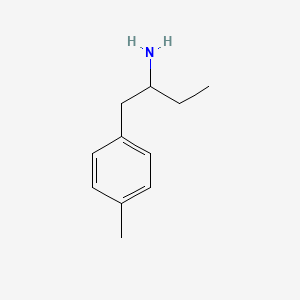
-(+)-TimololEther](/img/structure/B586931.png)
